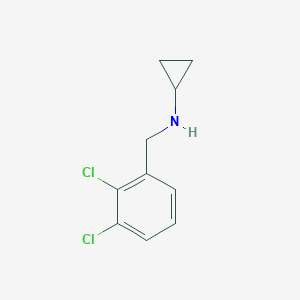![molecular formula C11H15Cl2N B471312 Butyl[(2,3-dichlorophenyl)methyl]amine CAS No. 774556-27-3](/img/structure/B471312.png)
Butyl[(2,3-dichlorophenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl[(2,3-dichlorophenyl)methyl]amine is an organic compound characterized by the presence of a butyl group attached to a benzylamine structure, which is further substituted with two chlorine atoms at the 2 and 3 positions on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3-dichlorophenyl)methyl]amine typically involves the reaction of 2,3-dichlorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl[(2,3-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or amide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenolic or ether derivatives.
Applications De Recherche Scientifique
Butyl[(2,3-dichlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Butyl[(2,3-dichlorophenyl)methyl]amine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl[(2,4-dichlorophenyl)methyl]amine
- Butyl[(2,5-dichlorophenyl)methyl]amine
- Butyl[(3,4-dichlorophenyl)methyl]amine
Uniqueness
Butyl[(2,3-dichlorophenyl)methyl]amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,3-dichloro substitution pattern may confer distinct properties compared to other isomers, such as differences in steric hindrance and electronic effects, which can affect its interactions with other molecules.
Propriétés
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDTYTOWDSIEQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471257.png)
amine](/img/structure/B471262.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)
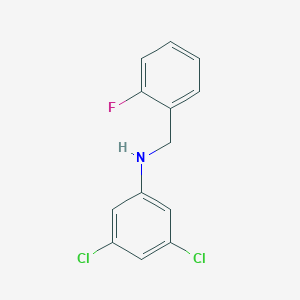
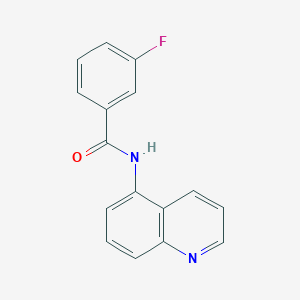

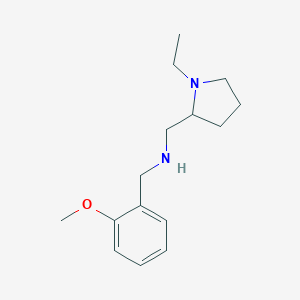
![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)
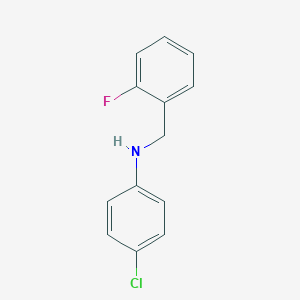
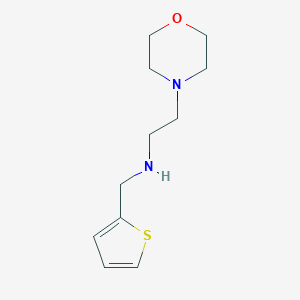
![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)
![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)
